

An In-depth Technical Guide to Acetylthiocholine Iodide (CAS Number: 1866-15-5)

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Compound of Interest

Compound Name: *Acetylthiocholine iodide*

Cat. No.: *B109046*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthiocholine iodide (ATCI) is a pivotal synthetic quaternary ammonium salt, extensively utilized in neuroscience and pharmacology as a substrate for the enzyme acetylcholinesterase (AChE) and as an agonist for nicotinic acetylcholine receptors (nAChRs). Its CAS Number is 1866-15-5.^{[1][2][3][4]} This technical guide provides a comprehensive overview of ATCI, including its physicochemical properties, detailed experimental protocols for its use in enzyme activity assays, and an exploration of its role in cholinergic signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this important biochemical tool.

Physicochemical Properties

Acetylthiocholine iodide is a white crystalline powder that is soluble in water and sensitive to light and moisture.^{[2][3]} Proper storage in a cool (2-8°C), dry, and dark place is essential to maintain its stability and purity.^[2]

Table 1: Physicochemical Properties of **Acetylthiocholine Iodide**

Property	Value	Reference
CAS Number	1866-15-5	[1][2][3][4][5]
Molecular Formula	C ₇ H ₁₆ INOS	[1]
Molecular Weight	289.18 g/mol	[1][2]
Appearance	White crystalline powder	[2]
Melting Point	205-210 °C	[2][3]
Solubility	Water: 100 mg/mL	[2]
DMSO: 30 mg/mL	[4]	
DMF: 30 mg/mL	[4]	
Storage Temperature	2-8°C	

Biological Activity and Applications

Substrate for Acetylcholinesterase (AChE)

The primary application of **acetylthiocholine iodide** is as a substrate in the colorimetric determination of acetylcholinesterase (AChE) activity, most notably in the Ellman's assay.[1] AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Table 2: Kinetic Parameters for Acetylcholinesterase with **Acetylthiocholine Iodide**

Enzyme Source	K _m (mM)	V _{max} (μmol/min/mg protein)	Reference
Human Erythrocyte	0.124	0.980	[6]
Monopterus albus brain	Varies by study	Varies by study	[7]

Note: K_m and V_{max} values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.

Agonist of Nicotinic Acetylcholine Receptors (nAChRs)

Acetylthiocholine iodide also functions as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][4] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent depolarization of the cell membrane. While it is a known agonist, specific binding affinity data (K_i or IC_{50}) for **acetylthiocholine iodide** at various nAChR subtypes is not as widely reported as for the endogenous ligand, acetylcholine, or other potent agonists like nicotine.

Table 3: Binding Affinities of Related Agonists at nAChRs

Ligand	Receptor Subtype	K_i / K_a / IC_{50} (nM)	Reference
Acetylcholine	Human $\alpha 4\beta 2$	K_i : 19.2 (with physostigmine)	[8]
Acetylcholine	Human brain	IC_{50} : 12.6	
Nicotine	Human $\alpha 4\beta 2$	K_a : 1	
Nicotine	Human $\alpha 7$	K_a : 4000	

This table provides context for the expected range of affinities at nAChRs.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Assay)

This protocol is adapted for a 96-well microplate format.

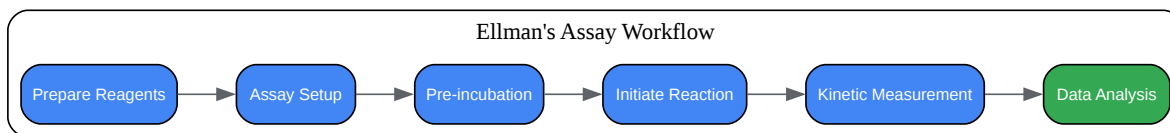
Materials:

- 0.1 M Phosphate Buffer (pH 8.0)
- Acetylthiocholine iodide** (ATCI) solution (10 mM in water)

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in 0.1 M Phosphate Buffer, pH 7.0, with 1.5 mg/mL sodium bicarbonate)
- AChE enzyme preparation
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare Reagents: Prepare fresh solutions of ATCI and DTNB on the day of the experiment.
- Assay Setup: In each well of the 96-well plate, add the following in order:
 - 140 μL of 0.1 M Phosphate Buffer (pH 8.0)
 - 10 μL of DTNB solution
 - 10 μL of the AChE enzyme sample (or buffer for the blank)
- Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at room temperature to allow the enzyme to equilibrate.
- Initiate Reaction: Add 10 μL of the ATCI solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
- Data Analysis: Calculate the rate of reaction ($\Delta A/\text{min}$) from the linear portion of the kinetic curve. The AChE activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being $14,150 \text{ M}^{-1}\text{cm}^{-1}$.



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Ellman's Assay Experimental Workflow.

Nicotinic Acetylcholine Receptor Binding Assay (General Principles)

A detailed, standardized protocol for a competitive binding assay using **acetylthiocholine iodide** as the primary radiolabeled or fluorescently tagged ligand is not readily available in the scientific literature. However, a general protocol can be designed based on established principles, typically involving the displacement of a known high-affinity radiolabeled antagonist (e.g., [^3H]-epibatidine or [^{125}I]- α -bungarotoxin) by unlabeled **acetylthiocholine iodide**.

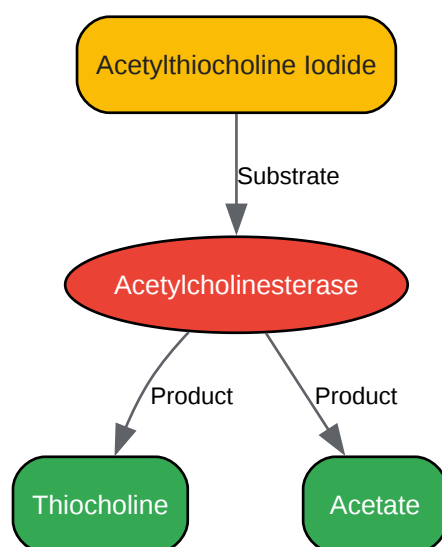
General Workflow:

- Membrane Preparation: Isolate cell membranes expressing the nAChR subtype of interest.
- Incubation: Incubate the membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled **acetylthiocholine iodide**.
- Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of **acetylthiocholine iodide**. The IC_{50} value (the concentration of ATCI that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Acetylcholinesterase-Mediated Hydrolysis

The enzymatic reaction of **acetylthiocholine iodide** with acetylcholinesterase is a straightforward hydrolysis reaction.

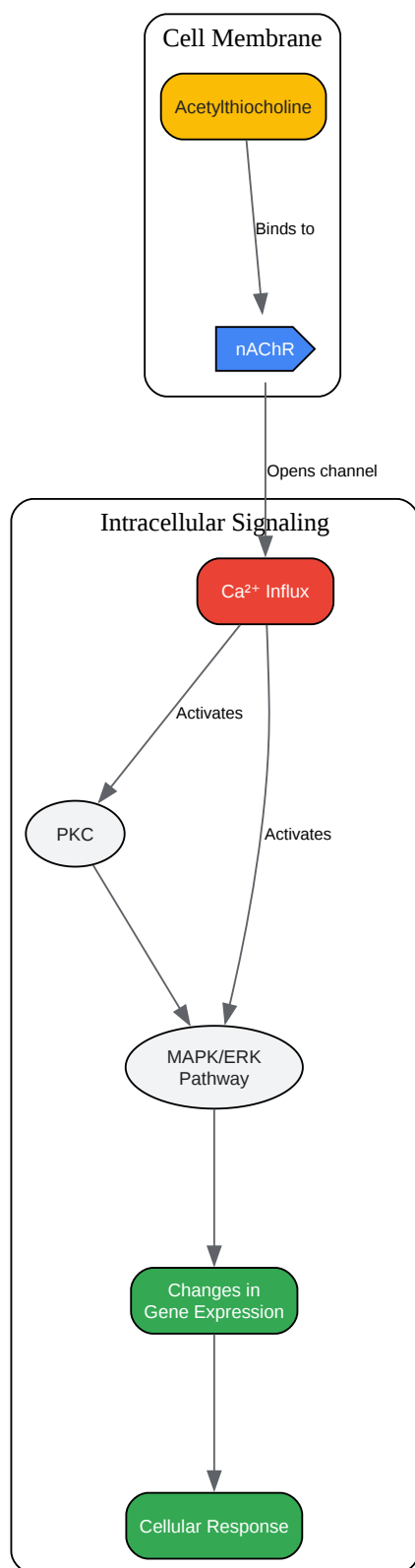


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Hydrolysis of **Acetylthiocholine Iodide**.

Nicotinic Acetylcholine Receptor Downstream Signaling

Activation of nAChRs by agonists such as acetylthiocholine leads to the influx of cations (primarily Na^+ and Ca^{2+}), resulting in membrane depolarization. The subsequent increase in intracellular Ca^{2+} can trigger a cascade of downstream signaling events.



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Simplified nAChR Signaling Pathway.

Safety and Handling

Acetylthiocholine iodide is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: Hazard and Precautionary Statements

GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS06 (Skull and crossbones)	Danger	H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Conclusion

Acetylthiocholine iodide is an indispensable tool in the study of the cholinergic nervous system. Its well-characterized interaction with acetylcholinesterase makes it the substrate of choice for quantifying enzyme activity, which is crucial for the screening of potential inhibitors in the context of diseases such as Alzheimer's and myasthenia gravis. Furthermore, its role as a nicotinic acetylcholine receptor agonist allows for the investigation of cholinergic signaling

pathways and their modulation. This guide provides essential technical information to facilitate the effective and safe use of **acetylthiocholine iodide** in a research and development setting.

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